molecular formula C14H13N3O3 B14299773 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate CAS No. 112357-32-1

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate

Katalognummer: B14299773
CAS-Nummer: 112357-32-1
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: DFWIMWPHEYEPLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is a complex organic compound that features a diazonium group and an isoindole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate typically involves the reaction of a diazonium salt with a suitable precursor containing the isoindole moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group .

Industrial Production Methods

These methods would need to ensure the purity and stability of the compound, which may involve additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for the successful completion of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The isoindole moiety may also play a role in stabilizing the compound and facilitating its interactions .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

112357-32-1

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

2-(6-diazo-5-oxohexan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H13N3O3/c1-9(6-7-10(18)8-16-15)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5,8-9H,6-7H2,1H3

InChI-Schlüssel

DFWIMWPHEYEPLN-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.